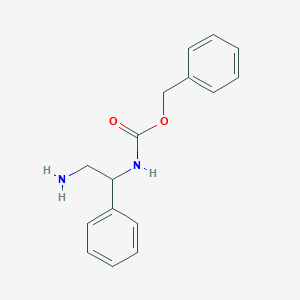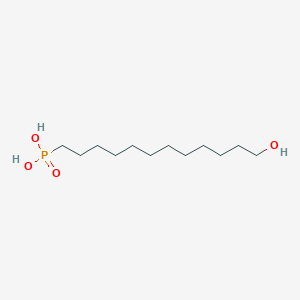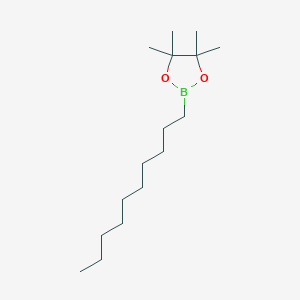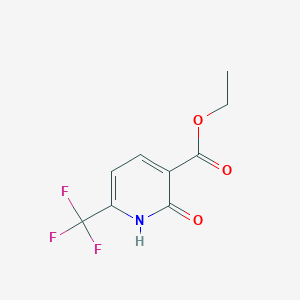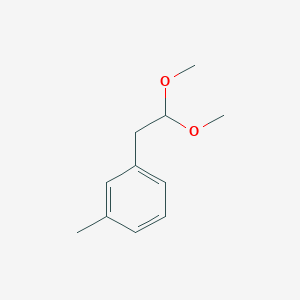
ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Overview
Description
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2230799-18-3 . It has a molecular weight of 241.72 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride . The Inchi Code is 1S/C12H15NO2.ClH/c1-2-15-12(14)9-4-3-8-6-11(13)7-10(8)5-9;/h3-5,11H,2,6-7,13H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.72 . It is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Application 1: Synthesis of Indole Derivatives
- Summary of the Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application or Experimental Procedures: The synthesis of indole derivatives involves various methods, including the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Application 2: Biological Potential of Indole Derivatives
- Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application or Experimental Procedures: The synthesis of indole derivatives involves various methods, including the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application 3: Antiviral Activity of Indole Derivatives
- Summary of the Application: Indole derivatives have been reported as antiviral agents. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Methods of Application or Experimental Procedures: The antiviral activity of indole derivatives is tested in vitro against a broad range of RNA and DNA viruses .
- Results or Outcomes: The compound mentioned above showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application 4: Inhibition of Discoidin Domain Receptor 1 (DDR1)
- Summary of the Application: A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective DDR1 inhibitors .
- Methods of Application or Experimental Procedures: The compounds were tested for their ability to bind with DDR1 and suppress its kinase activity .
- Results or Outcomes: One of the representative compounds, 7f, bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with an IC50 value of 14.9 nM. It potently inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition, dose-dependently suppressed colony formation of pancreatic cancer cells, and exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Application 5: Antiviral Activity of Indole Derivatives
- Summary of the Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Methods of Application or Experimental Procedures: The antiviral activity of indole derivatives is tested in vitro against a broad range of RNA and DNA viruses .
- Results or Outcomes: The compound mentioned above showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application 6: Inhibition of Discoidin Domain Receptor 1 (DDR1)
- Summary of the Application: A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective DDR1 inhibitors .
- Methods of Application or Experimental Procedures: The compounds were tested for their ability to bind with DDR1 and suppress its kinase activity .
- Results or Outcomes: One of the representative compounds, 7f, bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with an IC50 value of 14.9 nM. It potently inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition, dose-dependently suppressed colony formation of pancreatic cancer cells, and exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRJBPUVWWEAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464087 | |
| Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
CAS RN |
136834-79-2 | |
| Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



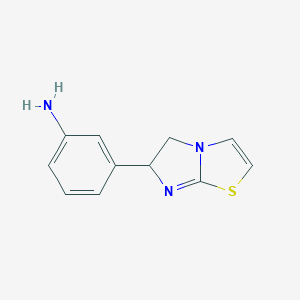
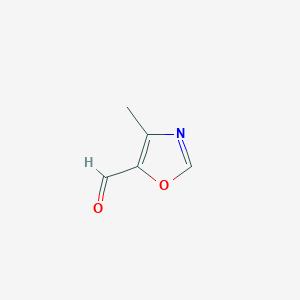

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
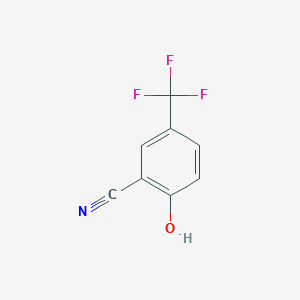
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
